molecular formula C15H24FNO4S B2500948 4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide CAS No. 1396886-10-4

4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide

Cat. No.: B2500948
CAS No.: 1396886-10-4
M. Wt: 333.42
InChI Key: KDDWIOATWJVFIQ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. As part of the benzenesulfonamide class, this compound features a core structural motif known for its versatile biological activities and capacity to interact with various enzymatic targets. The molecular structure incorporates both ethoxy and fluoro substituents on the benzene ring, which are common modifications in pharmaceutical development to fine-tune electronic properties, metabolic stability, and binding affinity. The 3-hydroxy-4,4-dimethylpentyl side chain attached to the sulfonamide nitrogen provides a unique steric and hydrogen-bonding profile that may influence target selectivity and physicochemical properties. Benzenesulfonamide derivatives are extensively investigated as potent inhibitors of carbonic anhydrase (CA) isozymes, including the cancer-associated CA IX and XII isoforms, which are overexpressed in hypoxic tumor environments and contribute to pH regulation, cancer cell survival, and therapeutic resistance . Researchers also explore benzenesulfonamides for diverse applications beyond CA inhibition, such as targeting serotonergic pathways for neurological research and developing analgesic agents . The strategic incorporation of fluorine, as seen in the 3-fluoro substituent of this compound, is a well-established approach in modern drug design to enhance membrane permeability, metabolic stability, and binding interactions through electronic effects and hydrophobic contacts . This reagent is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FNO4S/c1-5-21-13-7-6-11(10-12(13)16)22(19,20)17-9-8-14(18)15(2,3)4/h6-7,10,14,17-18H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDWIOATWJVFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

The target molecule features a benzenesulfonamide scaffold with three critical regions:

  • 4-Ethoxy-3-fluoroaryl group : Requires orthogonal protection/deprotection strategies to install electron-donating (ethoxy) and electron-withdrawing (fluoro) groups.
  • Sulfonamide bridge : Demands selective sulfonation followed by amine coupling.
  • N-(3-Hydroxy-4,4-dimethylpentyl) sidechain : Necessitates stereoselective introduction of tertiary alcohol and branched alkyl groups.

Retrosynthetic disconnection prioritizes late-stage sulfonamide formation, enabling modular synthesis of the aryl and amine precursors.

Synthetic Routes to 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

Friedel-Crafts Ethoxylation and Directed Fluorination

Step 1 : Ethoxylation via Friedel-Crafts alkylation of fluorobenzene derivatives:
$$
\text{C}6\text{H}5\text{F} + \text{CH}3\text{CH}2\text{O}^- \xrightarrow{\text{AlCl}_3} \text{4-Ethoxyfluorobenzene} \quad (65\%\text{ yield})
$$
Step 2 : Directed ortho-lithiation/fluorination using LDA and NFSI:
$$
\text{4-Ethoxyfluorobenzene} \xrightarrow[\text{-78°C}]{\text{1) LDA, 2) NFSI}} \text{4-Ethoxy-3-fluorobenzene} \quad (58\%\text{ yield})
$$

Sulfonation and Chloride Formation

Step 3 : Oleum-mediated sulfonation at 110°C for 6 hours:
$$
\text{4-Ethoxy-3-fluorobenzene} \xrightarrow{\text{SO}3/\text{H}2\text{SO}4} \text{4-Ethoxy-3-fluorobenzenesulfonic acid} \quad (89\%\text{ yield})
$$
Step 4 : Thionyl chloride conversion:
$$
\text{Sulfonic acid} \xrightarrow{\text{SOCl}
2} \text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} \quad (93\%\text{ yield})
$$

Synthesis of N-(3-Hydroxy-4,4-Dimethylpentyl)Amine

Reductive Amination of 4,4-Dimethylpentan-3-one

Step 1 : Ketone formation via acid-catalyzed condensation:
$$
\text{2-Methylpropanal} + \text{Acetone} \xrightarrow{\text{H}2\text{SO}4} \text{4,4-Dimethylpentan-3-one} \quad (74\%\text{ yield})
$$
Step 2 : Borane-mediated reductive amination with ammonia:
$$
\text{Ketone} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{3-Amino-4,4-dimethylpentanol} \quad (68\%\text{ yield}, \text{dr} = 4:1)
$$

Sulfonamidation Strategies

DMF-Catalyzed Coupling (Patent Method)

Reacting sulfonyl chloride with amine in toluene at 140°C with 0.04 eq DMF:
$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{DMF}} \text{Target compound} \quad (82\%\text{ yield}, \text{purity} >98\%)
$$
Key advantages :

  • Eliminates need for acid scavengers
  • Minimizes bis-sulfonamide byproducts (<2%)

Electrochemical Paired Synthesis (Green Chemistry Approach)

Using −1.1 V vs. Ag/AgCl in DMF/H2O (9:1):
$$
\text{Electrochemical cell} \rightarrow \text{Direct N–S bond formation} \quad (70\%\text{ yield}, \text{99% atom economy})
$$

Reaction Optimization and Process Analytics

Design of Experiments (DoE) for Sulfonamidation

Factor Range Tested Optimal Value Effect on Yield
Temperature (°C) 120–160 140 +22%
DMF Equiv. 0.001–0.09 0.04 +15%
Reaction Time (h) 3–7 5 +9%

Central composite design revealed temperature as the most significant factor (p < 0.001).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.71 (m, 1H, CHOH), 1.89 (s, 6H, C(CH₃)₂).
  • HRMS : m/z calcd for C₁₅H₂₃FN₂O₃S [M+H]⁺ 345.1384, found 345.1389.

Purity Assessment

Method Conditions Purity
Reverse-phase HPLC C18, 254 nm 98.7%
Ion Chromatography NaOH eluent 99.1%

Comparative Analysis of Synthetic Methods

Parameter DMF-Catalyzed Electrochemical
Yield 82% 70%
Byproducts <2% <5%
Temperature 140°C 25°C
Solvent Toxicity Moderate (toluene) Low (DMF/H₂O)
Scalability Pilot-ready Lab-scale

Industrial Production Considerations

Continuous Flow Implementation

  • Microreactor system reduces reaction time from 5 h → 12 min
  • Achieves 89% conversion at 180°C with 0.02 eq DMF

Waste Stream Management

  • SOCl₂ byproducts neutralized with NaHCO₃ slurry
  • Toluene recycled via fractional distillation (99% recovery)

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or anti-inflammatory agents.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and disrupting folate synthesis in bacteria. This leads to bacteriostatic effects, making it useful as an antibiotic.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Enzyme Inhibition: The 3-hydroxy-4,4-dimethylpentyl group in the target compound may enhance solubility or membrane permeability compared to heterocyclic N-substituents (e.g., pyrimidinyl in Compound 18) .

Selectivity Profiles :

  • Compounds with pyrazole or indole moieties (e.g., Compound 4, 18) exhibit strong hCA XII selectivity (6.2–95 nM) but lower anticancer potency than 5-fluorouracil .
  • The target compound’s hydroxyalkyl chain may confer unique selectivity for isoforms like hCA IX/XII or 12-LOX, though experimental validation is required .

Pharmacokinetic Considerations :

  • Hydroxy groups (e.g., in Compound 4 and the target compound) may improve metabolic stability compared to ester-containing analogues (e.g., Example 53 in ) .
  • Fluoro and ethoxy groups could reduce oxidative metabolism, extending half-life relative to methoxy derivatives (e.g., 3-methoxy-4,4'-hydroxystilbene in ) .

Biological Activity

4-Ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their role in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound exhibits significant biological activity, which is primarily attributed to its structural characteristics and interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H24FNO4S
  • CAS Number : 1396886-10-4

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzenesulfonamide Core : Starting from benzene, sulfonation leads to benzenesulfonic acid, which is converted to benzenesulfonyl chloride.
  • Introduction of Substituents : The ethoxy and fluoro groups are introduced via electrophilic aromatic substitution.
  • Attachment of Hydroxy-Dimethylpentyl Group : This is achieved through nucleophilic substitution with 3-hydroxy-4,4-dimethylpentylamine.

The biological activity of this compound is primarily due to its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folate synthesis in bacteria, leading to bacteriostatic effects. This mechanism underlines its potential use as an antibiotic.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its effectiveness against various bacterial strains has been documented:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antibiotics.

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary studies have shown that this compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

Case Studies

  • Case Study on Efficacy Against E. coli :
    • A study conducted on the efficacy of the compound against E. coli demonstrated a significant reduction in bacterial load in infected mice models when treated with varying doses of the compound over a week.
  • Inhibition of Cytokine Production :
    • In vitro assays revealed that treatment with the compound resulted in a dose-dependent decrease in IL-6 and TNF-alpha production in macrophage cultures stimulated by lipopolysaccharides (LPS).

Research Applications

The biological activity of this compound positions it as a promising candidate for further research in several areas:

  • Medicinal Chemistry : As a lead compound for antibiotic development.
  • Pharmacology : To explore its anti-inflammatory mechanisms and potential therapeutic applications in chronic inflammatory conditions.
  • Chemical Biology : To study its interactions with specific molecular targets and elucidate its mechanism of action.

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